N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that features a thiazolo[2,3-c][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolo[2,3-c][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones.
Substitution Reactions:
Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the thiazolo[2,3-c][1,2,4]triazole derivative with an appropriate thiol under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its efficacy and reduce potential side effects.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
- N-(3-acetylphenyl)-2-((5-(4-methylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
- N-(3-acetylphenyl)-2-((5-(4-fluorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Uniqueness
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. This substitution may enhance its reactivity, stability, or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c1-12(26)14-3-2-4-16(9-14)22-18(27)11-29-20-24-23-19-25(20)17(10-28-19)13-5-7-15(21)8-6-13/h2-10H,11H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONVSWPAJYYGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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